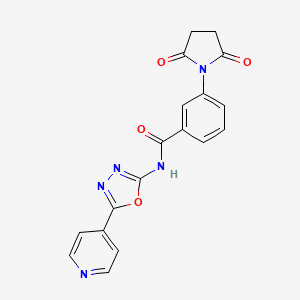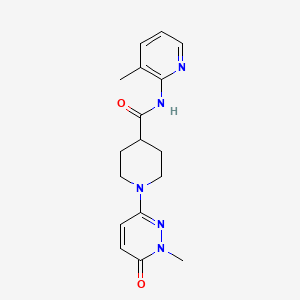![molecular formula C17H22Cl2N4O3 B2833011 N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide CAS No. 691398-61-5](/img/structure/B2833011.png)
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . It is a colorless liquid with a weak, ammonia- or fish-like odor .
Synthesis Analysis
Morpholine is often produced industrially by the dehydration of diethanolamine with sulfuric acid .Molecular Structure Analysis
The molecular structure of morpholine consists of a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The nitrogen atom is part of an amine group, and the oxygen atom is part of an ether group .Chemical Reactions Analysis
As a base, morpholine can react with acids to form salts . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molar mass of 87.122 g·mol −1 . It has a density of 1.007 g/cm 3 , a melting point of −5 °C, and a boiling point of 129 °C . It is miscible in water .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties : A series of compounds, including derivatives similar to N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide, were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, some compounds exhibited anticancer activity, although lower than standard drugs like 5-fluorouracil and tomudex (Mehta et al., 2019).
In Vitro Anticancer Evaluation : Novel acetamide derivatives possessing morpholine and different piperazines were synthesized and characterized. Several compounds from this series were found to have promising anticancer activities, with two compounds in particular showing significant potential. These compounds also demonstrated good docking scores with potential anticancer targets (Ali et al., 2013).
Synthesis and Anticonvulsant Properties : New acetamide derivatives of phthalimide, including morpholine and piperazine derivatives, were synthesized and evaluated for their anticonvulsant properties. Several compounds showed effectiveness in the maximal electroshock (MES) screen, indicating potential as anticonvulsant agents (Kamiński et al., 2011).
Acetylcholinesterase Inhibitors : Some new acetamide derivatives were synthesized and screened for their activity on acetylcholinesterase (AChE) enzymes. These compounds showed significant inhibitory activity against AChE, suggesting potential use in treating conditions like Alzheimer's disease (Yurttaş et al., 2013).
Antipsychotic Drug Development : The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), a derivative of the parent compound, was found to be an inverse agonist at the human cannabinoid CB1 receptor. This discovery is significant for developing antipsychotic drugs (Landsman et al., 1997).
VEGFR-2-TK Inhibitory Activity in Anticancer Applications : Derivatives of the compound were synthesized and evaluated for their anticancer activity, with a focus on VEGFR-2 tyrosine kinase inhibition. This suggests potential applications in developing new anticancer therapies (Hassan et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N4O3/c18-13-1-2-14(19)15(11-13)20-16(24)12-21-3-5-22(6-4-21)17(25)23-7-9-26-10-8-23/h1-2,11H,3-10,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKGBVOZDPUARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2832929.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2832930.png)

![1-[Difluoro-(4-nitrophenyl)methyl]-4-nitrobenzene](/img/structure/B2832933.png)
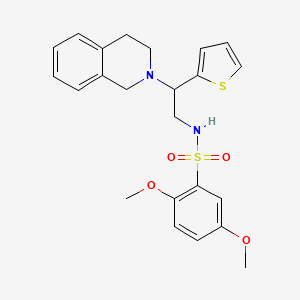
![1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one](/img/structure/B2832936.png)
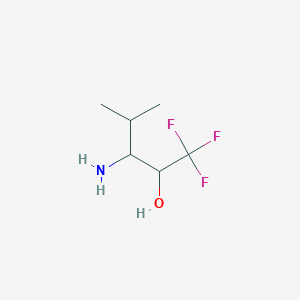

![6-Oxaspiro[3.5]nonan-9-amine](/img/structure/B2832941.png)
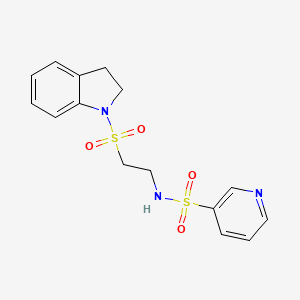
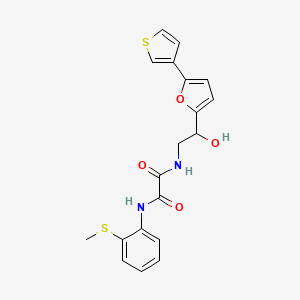
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2832945.png)
